![molecular formula C25H18Cl2N2O4 B2366686 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide CAS No. 866344-27-6](/img/structure/B2366686.png)
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
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Overview
Description
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. An understanding of the properties of quinoline and its derivatives might help in predicting some properties of this compound .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a quinoline core with various functional groups attached, including a chlorobenzoyl group, a methoxy group, and an acetamide group linked to a chlorophenyl group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the electron-withdrawing chlorobenzoyl group might make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of any chiral centers.Scientific Research Applications
- This strategy yields value-added chiral alcohols with excellent enantioselectivity, bridging the gap between metal and enzyme catalysis .
- For instance, benzylic halides (such as chlorobenzoyl groups) can undergo SN1 reactions via resonance-stabilized carbocations. These reactions can lead to the formation of new bonds or functional groups .
Chemoenzymatic Cascade Catalysis for Chiral Alcohol Synthesis
Benzylic Position Reactions
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions.
properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O4/c1-33-19-10-11-22-20(12-19)25(32)21(24(31)15-2-4-16(26)5-3-15)13-29(22)14-23(30)28-18-8-6-17(27)7-9-18/h2-13H,14H2,1H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVFWXTZRJGBLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide |
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